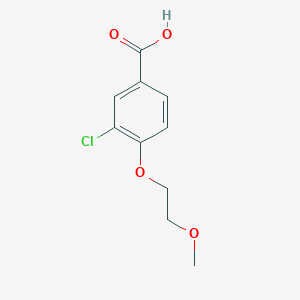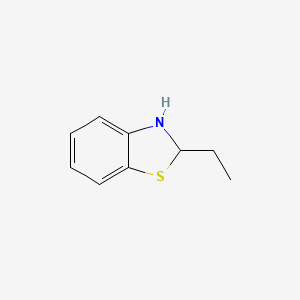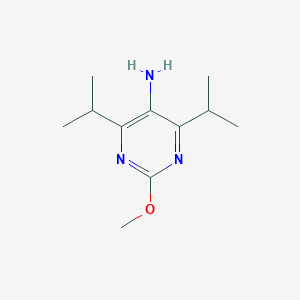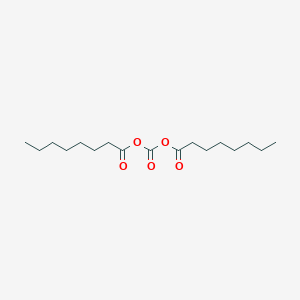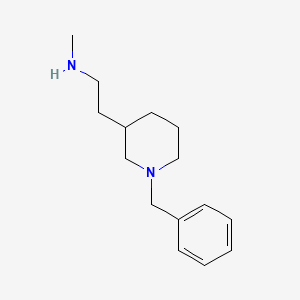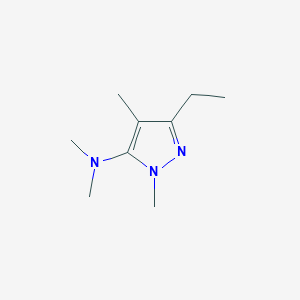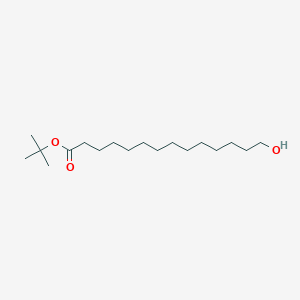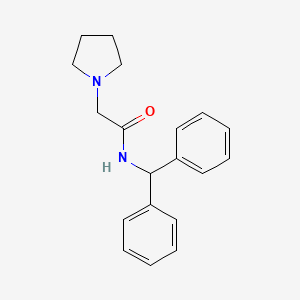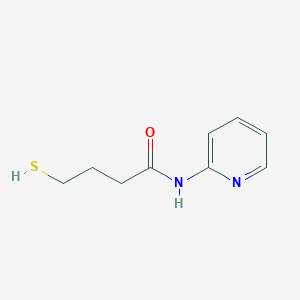![molecular formula C8H14N2O2 B13967422 2-(1,6-Diazaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13967422.png)
2-(1,6-Diazaspiro[3.4]octan-6-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,6-Diazaspiro[3.4]octan-6-yl)acetic acid is a compound characterized by its unique spirocyclic structure, which includes a four-membered azetidine ring fused to a five-membered ring. This compound contains a carboxylic acid functional group, making it a versatile building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,6-Diazaspiro[3.4]octan-6-yl)acetic acid typically involves the reaction of azetidine derivatives with various reagents. One common method includes the reaction of azetidine with bromoacetic acid under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained between 20°C to 100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvents like toluene and acetonitrile are often used in industrial settings to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(1,6-Diazaspiro[3.4]octan-6-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
2-(1,6-Diazaspiro[3.4]octan-6-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1,6-Diazaspiro[3.4]octan-6-yl)acetic acid involves its interaction with specific molecular targets. In the case of its antitubercular activity, the compound undergoes reduction by bacterial enzymes to generate reactive intermediates that are lethal to the bacterium . This process involves the formation of reactive oxygen species that damage bacterial DNA and proteins .
Comparison with Similar Compounds
Similar Compounds
2-(2-oxo-1,6-diazaspiro[3.4]octan-6-yl)acetic acid: Contains an oxo group instead of a hydrogen at the 2-position.
2-(6-azaspiro[3.4]octan-7-yl)acetic acid: Lacks the diaza functionality.
Uniqueness
2-(1,6-Diazaspiro[3.4]octan-6-yl)acetic acid is unique due to its spirocyclic structure and the presence of both secondary and tertiary amine functionalities. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C8H14N2O2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-(1,7-diazaspiro[3.4]octan-7-yl)acetic acid |
InChI |
InChI=1S/C8H14N2O2/c11-7(12)5-10-4-2-8(6-10)1-3-9-8/h9H,1-6H2,(H,11,12) |
InChI Key |
HGDJABQSWHGJTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC12CCN(C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




